(3S,4R)-4-间甲苯基吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid” is likely a type of organic compound known as an amino acid. Amino acids are the building blocks of proteins and play a crucial role in biological systems .

Synthesis Analysis

The synthesis of similar compounds often involves strategies like ring-closing metathesis and lipase-mediated kinetic resolution . A study on a related compound, (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid, employed a second-deprotonation strategy for selectivity .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like protein crystallography and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, a study found that a related compound was converted to an irreversible tight-binding adduct in the active site of an enzyme .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various computational methods. For example, a related compound, (3S,4R)-3,4,5-trihydroxypentanoic Acid, has a molecular weight of 150.13 g/mol, and its structure includes four hydrogen bond donors and five hydrogen bond acceptors .科学研究应用

Synthesis of Bioactive Molecules

The chiral nature of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid makes it a valuable building block in the synthesis of bioactive molecules. It can be used to introduce chirality into pharmacologically active compounds, which is crucial for their activity. This compound can serve as a precursor in the synthesis of various alkaloids and pharmaceuticals that exhibit anti-inflammatory, analgesic, cardiotonic, and anticancer properties .

Asymmetric Catalysis

In asymmetric catalysis, (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can be employed as a chiral ligand or auxiliary. It can induce chirality in substrates that are otherwise achiral, leading to the production of enantiomerically enriched products. This is particularly important in the creation of drugs where the chirality of the drug molecule can affect its therapeutic efficacy and safety .

Chemical Biology

This compound can be used in chemical biology studies to probe the function of biological macromolecules. By incorporating it into peptides or mimetics, researchers can study protein-protein interactions, enzyme inhibition, and receptor binding. The insights gained can lead to the development of new therapeutic agents .

Material Science

In material science, (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can contribute to the development of novel materials with specific optical properties. Its chiral properties can be utilized in the synthesis of polymers or small molecules that exhibit unique characteristics such as circular dichroism, which is useful in advanced optical devices .

Agrochemical Research

The compound’s structural complexity allows it to be used in the synthesis of agrochemicals. It can be a precursor for the development of new pesticides or herbicides. The chirality of the compound can be leveraged to create more selective and environmentally friendly agrochemicals .

Environmental Chemistry

In environmental chemistry, (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can be used to study chiral pollutants. It can serve as a standard or reference compound in the analysis of chiral environmental contaminants, helping to understand their behavior, degradation, and impact on ecosystems .

作用机制

安全和危害

未来方向

属性

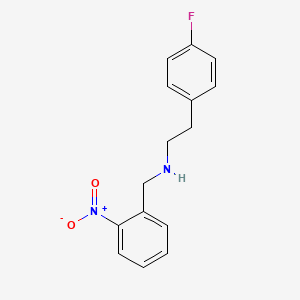

IUPAC Name |

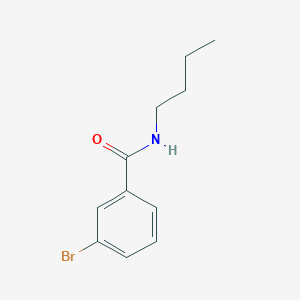

(3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNDGSKOCKZZPN-WDEREUQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376084 |

Source

|

| Record name | (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid | |

CAS RN |

1049727-99-2 |

Source

|

| Record name | (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)

![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)